molecular formula C14H21F3N2O3 B6786095 N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)-5-oxaspiro[2.4]heptane-2-carboxamide

N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)-5-oxaspiro[2.4]heptane-2-carboxamide

Cat. No.: B6786095
M. Wt: 322.32 g/mol
InChI Key: RKFRPPINFCCKPX-UHFFFAOYSA-N
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Description

N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)-5-oxaspiro[24]heptane-2-carboxamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a morpholine ring, and a spirocyclic structure

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)-5-oxaspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F3N2O3/c15-14(16,17)11(19-2-5-21-6-3-19)8-18-12(20)10-7-13(10)1-4-22-9-13/h10-11H,1-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFRPPINFCCKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC2C(=O)NCC(C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)-5-oxaspiro[2.4]heptane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,3,3-trifluoropropylamine with morpholine under controlled conditions to form an intermediate. This intermediate is then subjected to spirocyclization reactions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)-5-oxaspiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)-5-oxaspiro[2.4]heptane-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Industrial Chemistry: The compound can serve as a building block for the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)-5-oxaspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The morpholine ring can participate in hydrogen bonding and electrostatic interactions, while the spirocyclic structure provides rigidity and specificity in binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoro-N-(3-morpholin-4-ylpropyl)acetamide: This compound shares the trifluoromethyl and morpholine groups but lacks the spirocyclic structure.

    N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)oxetane-3-sulfonamide: Similar in having the trifluoromethyl and morpholine groups, but with an oxetane ring instead of a spirocyclic structure.

Uniqueness

N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)-5-oxaspiro[2.4]heptane-2-carboxamide is unique due to its spirocyclic structure, which imparts rigidity and specific binding properties that are not present in the similar compounds listed above. This uniqueness can lead to distinct biological activities and applications in various fields .

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